
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride
Descripción general
Descripción
5-(Aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (5-AMPMEDHCl) is an organic compound that has been studied for its potential use in various scientific research applications. It is a white crystalline solid that can be synthesized in the laboratory and has a molecular weight of 266.7 g/mol. 5-AMPMEDHCl has been used in various biochemical and physiological studies due to its ability to interact with a variety of biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Techniques : Some studies focus on the synthesis methods for related pyrimidine dione derivatives. For instance, an improved m-CPBA oxidative method has been found to be a convenient and efficient way to prepare 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, which exhibits anti-HIV RT and IN activity (Xiaowan Tang et al., 2015).
- Chemical Properties and Characterization : Studies such as the X-ray structural analysis of similar pyrimidine derivatives, like the 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione, reveal the molecular structure and properties of these compounds, which are crucial for their applications in scientific research (J. N. Low et al., 2004).
Biological and Pharmaceutical Research
- Antiviral Properties : Some derivatives of pyrimidine dione have been shown to have significant anti-HIV properties. For example, the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as human GnRH receptor antagonists are being studied to treat reproductive diseases (Zhiqian Guo et al., 2003).
- Antioxidant and Anti-inflammatory Activity : Novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. For instance, the synthesis and in vitro evaluation of novel 5-aryl-7-[(1e)-aryl substituted]-1h, 3h-pyrido [2, 3-d] pyrimidine-2, 4-dione derivatives indicate potential for further development of targeted molecules (R. Nadendla & K. Lakshmi, 2018).
Chemical Sensor Development
- Chemosensor Applications : Derivatives like 5-[{(2-Hydroxynaphthalen-1-yl)methylene}amino]pyrmidine-2,4(1H,3H)-dione have been explored for their use as selective colorimetric and fluorescent chemosensors, particularly for detecting aluminum ions in solutions (V. Singh et al., 2013).
Material Science and Chemistry
- Synthesis of Novel Compounds : Research in material science includes the efficient synthesis of novel pyrimidine derivatives for various applications. For example, the synthesis of 6-R-5-aryl-1,3-dioxo-1,2,3,4-tetrahydro-[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium salts has been reported for potential applications in material science and chemistry (V. S. Tolkunov et al., 2013).
Propiedades
IUPAC Name |
5-(aminomethyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-5-6(4-9)7(12)10-8(11)13;/h5H,2-4,9H2,1H3,(H,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRLKSDJUMJPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C(=O)NC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)
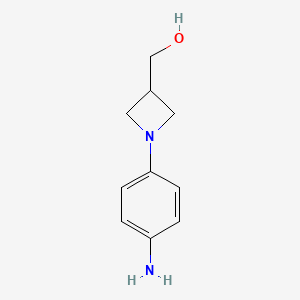

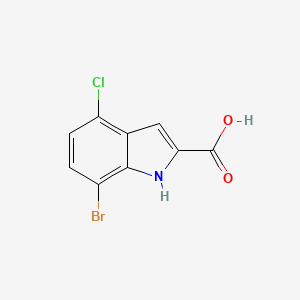
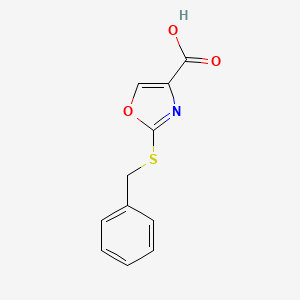
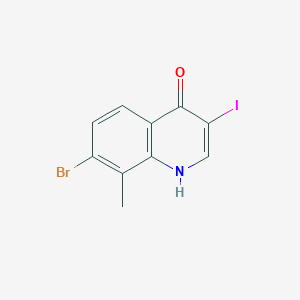
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)
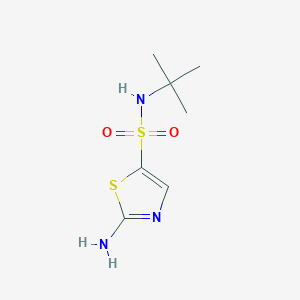
![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyrimidine-5-carboxylic acid](/img/structure/B1382631.png)
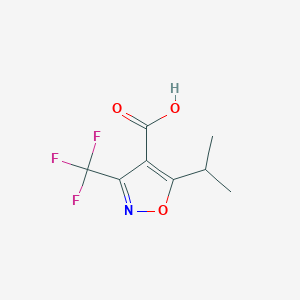

![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)